tert-Butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate: is a complex organic compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxabicyclohexane ring system. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate typically involves multiple steps. One common method includes the following steps :
Formation of the oxabicyclohexane ring: This can be achieved through a [2+2] cycloaddition reaction, often using photochemistry to create the bicyclic structure.
Introduction of the formyl group: This step involves the formylation of the oxabicyclohexane ring, typically using formylating agents such as formic acid or its derivatives.
Carbamate formation: The final step involves the reaction of the formylated oxabicyclohexane with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
tert-Butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate is used in several scientific research applications :
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for understanding biological pathways.
Industry: The compound’s unique structure makes it useful in the development of novel polymers and other industrial materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate involves its interaction with various molecular targets . The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The oxabicyclohexane ring system provides rigidity and spatial orientation, which can be crucial for binding to specific targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate
- tert-Butyl N-[(2-azabicyclo[2.1.1]hexan-4-yl)]carbamate
Uniqueness
tert-Butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate is unique due to its formyl group, which provides additional reactivity compared to similar compounds. This allows for a wider range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
tert-butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-10(2,3)17-9(15)13-6-12-4-11(5-12,7-14)8-16-12/h7H,4-6,8H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGALMQOOJAJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(CO2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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